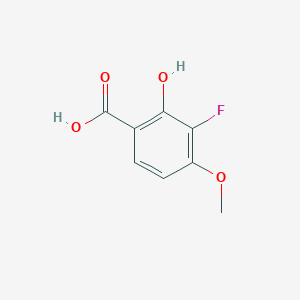
5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride typically involves the sulfonylation of 5-methoxy-2,3-dihydro-1-benzofuran. This reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation Reactions: Aldehydes and carboxylic acids.
Reduction Reactions: Sulfonyl hydrides.
Scientific Research Applications
5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable sulfonamide, sulfonate ester, and sulfonothioate linkages . This reactivity makes it a valuable tool in biochemical studies for modifying proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2,3-dihydro-1-benzofuran-7-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a sulfonyl chloride group.
5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
2,3-dihydro-1-benzofuran-7-sulfonyl chloride: Lacks the methoxy group present in 5-methoxy-2,3-dihydro-1-benzofuran-7-sulfonyl chloride.
Uniqueness
The presence of both the methoxy and sulfonyl chloride groups in this compound makes it a unique compound with distinct reactivity and applications. The methoxy group can undergo various transformations, while the sulfonyl chloride group provides a reactive site for nucleophilic substitution reactions .
Properties
CAS No. |
1784846-03-2 |
|---|---|
Molecular Formula |
C9H9ClO4S |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



